molecular formula C11H10F3N3O3 B12993328 2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate

2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate

Cat. No.: B12993328
M. Wt: 289.21 g/mol
InChI Key: HWNHWEPTPCWIBO-UHFFFAOYSA-N
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Description

2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. Naphthyridines have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer, anti-HIV, and antimicrobial agent. Additionally, it is used in industrial applications such as diagnostics and photophysical applications .

Mechanism of Action

The mechanism of action of 2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate include other naphthyridine derivatives such as 1,8-naphthyridines and 1,5-naphthyridines. These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and applications .

Properties

Molecular Formula

C11H10F3N3O3

Molecular Weight

289.21 g/mol

IUPAC Name

2-amino-7-methyl-1,6-naphthyridin-3-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H9N3O.C2HF3O2/c1-5-2-7-6(4-11-5)3-8(13)9(10)12-7;3-2(4,5)1(6)7/h2-4,13H,1H3,(H2,10,12);(H,6,7)

InChI Key

HWNHWEPTPCWIBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=N1)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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